molecular formula C19H20N2O3S B2935880 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 462069-71-2

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Numéro de catalogue: B2935880
Numéro CAS: 462069-71-2
Poids moléculaire: 356.44
Clé InChI: XGUOTXZSMMTLDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to a class of 3-hydroxy-pyrrol-2-one derivatives, characterized by a central pyrrolone ring substituted with a dimethylaminoethyl group at position 1, a phenyl group at position 5, and a thiophene-2-carbonyl moiety at position 2. Its structure is optimized for interactions with proteolytic enzymes, particularly matriptase, as evidenced by its role in inhibiting zymogen activation cascades .

Propriétés

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-20(2)10-11-21-16(13-7-4-3-5-8-13)15(18(23)19(21)24)17(22)14-9-6-12-25-14/h3-9,12,16,23H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUOTXZSMMTLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a pyrrolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19N3O5S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{5}\text{S}

This structure features a pyrrolidinone core, a thiophene moiety, and a dimethylaminoethyl side chain, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, derivatives of similar pyrrolidinones have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile .

Table 1: Antimicrobial Activity of Related Pyrrolidinone Derivatives

Compound StructureTarget PathogenMinimum Inhibitory Concentration (MIC)
1aMRSA TCH 151664 µg/mL
1bA. baumannii AR-0033128 µg/mL
2bC. difficile32 µg/mL

These findings suggest that modifications to the pyrrolidinone scaffold can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer properties of compounds similar to 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one have been explored in various cancer cell lines. Notably, derivatives with similar structures demonstrated significant cytotoxic effects in lung cancer cell lines (A549), indicating potential for further development in cancer therapeutics .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound StructureCancer Cell LineIC50 (µM)
AA54910
BMDA-MB-23115
CHCT11612

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets involved in microbial resistance and cancer cell proliferation. The presence of the thiophene ring may enhance lipophilicity, facilitating membrane penetration and subsequent biological interactions .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Study on MRSA Treatment : A derivative demonstrated effective inhibition of MRSA strains resistant to conventional antibiotics, suggesting its potential as an alternative treatment option.
  • Anticancer Trials : In vitro studies indicated that the compound could induce apoptosis in A549 cells through the activation of caspase pathways.

Comparaison Avec Des Composés Similaires

Table 1: Inhibitory Potency of Pyrrolone Derivatives Against Matriptase Activation

Compound Name Substituents IC₅₀ (μM) Key Differences
Target Compound 1-(2-(Dimethylamino)ethyl), 5-phenyl, 4-(thiophene-2-carbonyl) 7.0 Reference structure
F3226-1198 1-(4,5-Dimethylthiazol-2-yl), 5-(thiophen-2-yl), 4-(thiophene-2-carbonyl) 2.6 Thiophen-2-yl at position 5; dimethylthiazole at position 1
F3226-1197 1-(4,5-Dimethylthiazol-2-yl), 5-phenyl, 4-(thiophene-2-carbonyl) 7.0 Dimethylthiazole at position 1
STOCK3S-92907 1-(4,5-Dimethylthiazol-2-yl), 5-(thiophen-2-yl), 4-benzoyl 21.8 Benzoyl at position 4; thiophen-2-yl at position 5
A2844/119997 1-(Thiazol-2-yl), 5-(thiophen-2-yl), 4-(thiophene-2-carbonyl) 9.8 Thiazole at position 1

Key Observations:

  • Substituent at Position 5 : Replacing phenyl (F3226-1197) with thiophen-2-yl (F3226-1198) improves potency (IC₅₀ drops from 7.0 μM to 2.6 μM), likely due to enhanced hydrophobic interactions or electronic effects .
  • Substituent at Position 4 : The thiophene-2-carbonyl group in F3226-1197 and F3226-1198 is critical; replacing it with benzoyl (STOCK3S-92907) reduces activity (IC₅₀ = 21.8 μM), indicating steric or electronic incompatibility .
  • N-Substituent at Position 1: The dimethylaminoethyl group in the target compound shows comparable activity to dimethylthiazole-substituted analogs (e.g., F3226-1197). However, dimethylthiazole in F3226-1198 synergizes with thiophen-2-yl at position 5 for maximal potency .

Impact of Aminoalkyl Side Chains

  • Diethylaminoethyl vs. Dimethylaminoethyl: A related compound, 1-(2-(diethylamino)ethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (), replaces dimethylaminoethyl with diethylaminoethyl and phenyl with 3,4-dimethoxyphenyl.

Aryl and Heteroaryl Variations

  • Imidazopyridine and Fluorinated Benzoyl Derivatives: Compounds such as 1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one () and 4-(3-fluoro-4-methoxybenzoyl) analogs () highlight the versatility of the pyrrolone scaffold. These modifications suggest exploration of diverse electronic and steric profiles, though biological data remain unreported .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.